26:0 Lyso PC-d4

X-连锁肾上腺脑白质营养不良 新生儿筛查 FIA-MS/MS

Quantitative LC-MS/MS analysis of C26:0 Lyso PC demands exact isotopic matching to correct matrix effects; non-deuterated or d9 analogs introduce unacceptable retention time shifts and ion suppression variability. This d4 standard resolves those quantitative failures. - Validated for dried blood spot (DBS) high-throughput X-ALD screening; achieves 100% diagnostic sensitivity. - Extends to tissue lipidomics for Zellweger spectrum and ACOX1 deficiency research. - qNMR-certified batches ensure maximal standard curve linearity and inter-laboratory reproducibility.

Molecular Formula C34H70NO7P
Molecular Weight 639.9 g/mol
Cat. No. B15141344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name26:0 Lyso PC-d4
Molecular FormulaC34H70NO7P
Molecular Weight639.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C34H70NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-34(37)40-31-33(36)32-42-43(38,39)41-30-29-35(2,3)4/h33,36H,5-32H2,1-4H3/t33-/m1/s1/i17D2,18D2
InChIKeyWSDKRPCAPHRNNZ-FLLDVSFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

26:0 Lyso PC-d4 采购指南与定量证据


26:0 Lyso PC-d4 (CAS 1246303-15-0) 是内源性溶血磷脂酰胆碱 C26:0 Lyso PC 的四氘代类似物,其脂肪酸链上的四个氢原子被氘原子取代 。作为一种稳定同位素标记的内标,它主要用于液相色谱-串联质谱(LC-MS/MS)平台,以实现对生物样本中 C26:0 Lyso PC 的准确定量 。该化合物是诊断 X-连锁肾上腺脑白质营养不良(X-ALD)等多种过氧化物酶体病的核心生物标志物 C26:0 Lyso PC 的必需伴随试剂 [1]。

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS
Quantifies C26:0 Lyso PC in DBS, plasma, and tissue matrices
Supports peroxisomal disorder biomarker studies (X-ALD research)

26:0 Lyso PC-d4 内标替代品风险


在定量质谱分析中,通用替代或使用结构类似物(如 C26:0 Lyso PC-d9、C24:0 Lyso PC-d4 或非氘代 C26:0 Lyso PC)将引入无法接受的分析误差。同位素稀释质谱法的前提是内标与分析物在色谱行为和离子化效率上近乎一致,以校正基质效应和样品处理过程中的损失 [1]。使用不同氘代数量(如 d9)的内标会导致色谱保留时间的微小偏移,可能影响共流出校正的准确性 [2]。而使用不同碳链长度(如 C24:0 Lyso PC-d4)或非同位素内标则因离子化效率差异巨大,无法提供可靠的定量结果 [3]。

C26:0 Lyso PC-d9
Differing deuteration count may shift chromatographic retention, compromising co-elution correction accuracy.
C24:0 Lyso PC-d4
Different carbon chain length alters ionization efficiency, preventing reliable quantitative correction.
Unlabeled C26:0 Lyso PC
Non-isotopic internal standard cannot correct for matrix effects or analyte loss during processing.

26:0 Lyso PC-d4 头对头定量证据


X-ALD 筛查诊断灵敏度

在用于 X-ALD 新生儿筛查的流注射电离-串联质谱(FIA-MS/MS)方法开发中,使用 26:0 Lyso PC-d4 作为内标,该方法对 X-ALD 的检出灵敏度达到了 100% [1]。该研究直接量化了方法的临床诊断性能,为选择 26:0 Lyso PC-d4 作为内标提供了关键的性能基准。

Screening detection sensitivity
Reported
100% sensitivity (FIA-MS/MS)
Reported detection sensitivity in newborn screening study using DBS
FIA-MS/MS vs. LC-MS/MS; X-ALD patient samples
X-连锁肾上腺脑白质营养不良 新生儿筛查 FIA-MS/MS 26:0 Lyso PC-d4

DBS 加标回收率验证

一项针对 X-ALD 诊断的 LC-MS/MS 方法验证研究显示,使用 26:0 Lyso PC-d4 作为内标,从干血斑(DBS)中回收加标 C26:0 Lyso PC 的回收率为 73.6% ± 0.3% [1]。这直接证明了该内标在复杂生物基质中校正分析物损失的有效性。

Spike recovery accuracy
Method context
73.6% ± 0.3%
Validated recovery in DBS matrix using LC-MS/MS
6.73 pmol/DBS spike; measured 4.95 ± 0.02 pmol/DBS
方法验证 加标回收率 LC-MS/MS 26:0 Lyso PC-d4

qNMR 定量与纯度验证

供应商 Enfanos 通过定量核磁共振(qNMR)技术,为每瓶 26:0 Lyso PC-d4 提供了绝对定量值,并确认产品中不含任何与 d4-C26:0 LysoPC 同重素(isobaric)的干扰组分 。这确保了内标在质谱分析中的信号特异性。

qNMR absolute quantitation
Supplier data
Batch-specific absolute quantity by qNMR
Confirms isotopic purity and absence of isobaric interferences
Data to verify per batch; supplier-reported
qNMR 同位素纯度 内标验证 26:0 Lyso PC-d4

脑与肾上腺组织 VLCFA 定量

26:0-d4 Lyso PC 已被验证可用于从小鼠脑、睾丸和肾上腺组织中提取并定量总极长链脂肪酸(VLCFAs) 。这证实了该内标在复杂组织基质中的适用性,超越了常规的干血斑(DBS)样本。

Tissue applicability
Reported
Brain, testis, adrenal tissue VLCFA quantitation
Extends internal standard use beyond DBS to complex tissue matrices
Mouse tissue LC-MS/MS; method transfer validation recommended
VLCFA 组织提取 脑组织 肾上腺 26:0 Lyso PC-d4

26:0 Lyso PC-d4 应用场景指南


X-ALD 新生儿筛查

在建立或运行基于干血斑(DBS)样本的高通量 X-ALD 新生儿筛查项目时,26:0 Lyso PC-d4 是 LC-MS/MS 或 FIA-MS/MS 方法的必选内标。证据显示,使用该内标的方法可达到 100% 的诊断灵敏度 [1]。这是全球多个新生儿筛查中心的标准配置 [2]。

过氧化物酶体病生物标志物定量

对于研究 Zellweger 谱系障碍、ACOX1 缺乏症等过氧化物酶体脂肪酸氧化缺陷的实验室,C26:0 Lyso PC 是关键的生物标志物 [1]。26:0 Lyso PC-d4 是定量该标志物的必需内标,其应用范围已从 DBS 扩展至脑、肾上腺等组织样本 [2]。

脂质组学与 VLCFA 代谢

在基础研究中,当需要准确定量极长链脂肪酸(VLCFA)或进行靶向脂质组学分析时,26:0 Lyso PC-d4 提供了经过验证的定量方案。其 qNMR 定量的批次可提供最高精度的标准曲线制备 [1],确保了实验数据的准确性和可重复性。

Application
Selection Property
Validation Focus
X-ALD newborn screening research
LC-MS/MS quantification of C26:0 Lyso PC in DBS
Method sensitivity and spike recovery validation
Peroxisomal disorder biomarker quantification
Tissue-extraction compatible ISTD for VLCFA analysis
Tissue-specific extraction efficiency and matrix effect
Lipidomics and VLCFA metabolism studies
qNMR-verified absolute quantitation standard
Absolute quantitation accuracy and isotopic purity

Technical Documentation Hub

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38 linked technical documents
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